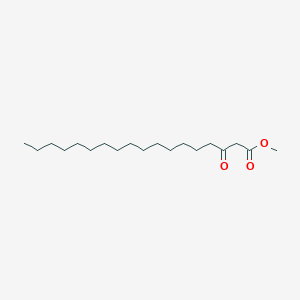

Methyl 3-oxooctadecanoate

説明

Methyl 3-oxooctadecanoate is a methyl ester of 3-oxooctadecanoic acid, characterized by a long hydrocarbon chain (18 carbons) with a ketone group at the third position. It is synthesized via microwave-assisted reactions, as demonstrated in a 2023 study where the compound was obtained in 70% yield after purification on silica gel . Notably, it has been identified as a candidate contaminant in the Black Sea, highlighting its environmental significance . Structural data from synthesis reports suggest a molecular formula of C₂₁H₃₈O₃ (HREIMS m/z 338.2820 [M]⁺), though discrepancies in chain-length nomenclature may exist between sources .

特性

IUPAC Name |

methyl 3-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKQXJNTICLENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162978 | |

| Record name | Methyl 3-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-34-1 | |

| Record name | Methyl 3-oxooctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-oxooctadecanoate can be synthesized through several methods. One common method involves the reaction of potassium 3-methoxy-3-oxopropanoate with palmitoyl chloride. The reaction typically occurs in an inert atmosphere using acetonitrile as the solvent. The mixture is cooled to 10-15°C, and triethylamine is added to facilitate the reaction. Anhydrous magnesium chloride is also used to promote the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The crude product is often purified through distillation or recrystallization to achieve the desired quality.

化学反応の分析

Acylation of Potassium 3-Methoxy-3-Oxopropanoate

A common method involves reacting potassium 3-methoxy-3-oxopropanoate with palmitoyl chloride (CHCOCl) in acetonitrile under inert conditions:

-

Reactants : Potassium 3-methoxy-3-oxopropanoate, palmitoyl chloride.

-

Catalyst : Triethylamine (EtN) and anhydrous MgCl.

-

Conditions : 0–25°C, 2.5–24 hours.

This method avoids byproducts like carboxylic acid amides, which are common in alternative pathways .

Calcium Hydroxide-Mediated Enolate Acylation

Another industrial-scale method utilizes calcium hydroxide to form an enolate intermediate from acetoacetic ester, followed by acylation:

-

Reactants : Acetoacetic ester, calcium hydroxide.

-

Conditions : Toluene solvent, 80–110°C.

-

Key Step : Enolate formation enables selective acylation at the α-position .

Reduction Reactions

The 3-oxo group undergoes reduction to form secondary alcohols or alkanes.

Sodium Borohydride Reduction

-

Reagents : NaBH in ethanol.

-

Product : Methyl 3-hydroxyoctadecanoate.

-

Specificity : Selective reduction of the ketone without affecting the ester group .

Catalytic Hydrogenation

-

Catalyst : Pd/C or Raney Ni.

-

Conditions : H gas, room temperature.

-

Product : Methyl 3-hydroxyoctadecanoate (further reduction yields methyl octadecanoate) .

Oxidation Reactions

The 3-oxo group is stable under mild conditions but oxidizes under strong agents:

Chromium Trioxide (CrO3_33) Oxidation

-

Reagents : CrO in acidic medium.

-

Product : 3-Oxooctadecanoic acid (via ester hydrolysis and ketone retention) .

Ozonolysis

-

Reagents : O, followed by reductive workup.

-

Product : Shorter-chain aldehydes and ketones (e.g., nonanal and methyl 3-oxononanoate) .

Substitution Reactions

The ester group participates in nucleophilic substitutions:

Transesterification

-

Reagents : Methanol/HSO.

-

Product : 3-Oxooctadecanoic acid (via hydrolysis) or other esters (e.g., ethyl 3-oxooctadecanoate) .

Amidation

Thermal Decomposition

-

Conditions : >200°C.

-

Products : Decarboxylation yields heptadecane and CO; ketone decomposition forms alkenes .

Comparative Reaction Data

Research Insights

-

Mechanistic Studies : The enolate pathway (via calcium hydroxide) minimizes side reactions, enhancing industrial viability .

-

Stability : The compound is thermally stable below 200°C, making it suitable for high-temperature applications .

-

Biodegradability : Hydrolysis products (e.g., 3-oxooctadecanoic acid) are biodegradable, relevant for eco-friendly polymer synthesis .

科学的研究の応用

Chemical Reactions

Methyl 3-oxooctadecanoate can undergo several chemical reactions:

- Oxidation : The keto group can be oxidized to form carboxylic acids.

- Reduction : The keto group can be reduced to a hydroxyl group, yielding secondary alcohols.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Octadecanoic acid derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Methyl 3-hydroxyoctadecanoate |

| Substitution | Amines, alcohols (nucleophiles) | Various substituted esters |

Chemistry

In organic synthesis, this compound serves as an intermediate for producing complex organic molecules and polymers. Its unique structure allows for targeted modifications that can lead to novel compounds with specific properties.

Biology

The compound is utilized as a model substrate in studies of lipid metabolism and enzyme interactions. Its interaction with biological systems provides insights into metabolic pathways and cellular signaling mechanisms. For instance:

- Lipid Metabolism Studies : Researchers have used this compound to explore how fatty acids influence energy storage and utilization in cells.

Industry

In industrial applications, this compound is significant for producing:

- Surfactants : Used in detergents and emulsifiers due to its amphiphilic properties.

- Lubricants : Its fatty acid structure enhances lubricity in mechanical applications.

- Plasticizers : Contributes to flexibility and durability in polymer formulations.

Case Studies

- Lipid Metabolism Research : A study investigated the effects of this compound on lipid droplet formation in adipocytes. Results indicated that the compound modulates lipid storage pathways, which could have implications for obesity research.

- Surfactant Development : Research into new biodegradable surfactants highlighted this compound's effectiveness in reducing surface tension, making it suitable for eco-friendly cleaning products.

作用機序

The mechanism of action of methyl 3-oxooctadecanoate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, influencing processes such as lipid metabolism and signal transduction. The ester group allows for easy incorporation into lipid bilayers, making it useful in drug delivery systems .

類似化合物との比較

Structural and Physicochemical Properties

Key Observations:

- Shorter analogs like methyl 3-oxodecanoate and methyl 3-oxo-pentanoate exhibit lower molecular weights and higher volatility .

- Synthesis: Microwave-assisted synthesis is specific to this compound, enabling efficient production, while ethyl derivatives use conventional acid chloride intermediates .

Environmental and Industrial Relevance

- This compound: Detected as a contaminant in marine biota, suggesting persistence in aquatic systems .

- Ethyl 3-oxooctadecanoate: Predicted collision cross-section data (CCS) supports its identification in mass spectrometry workflows .

- Methyl 3-oxodecanoate: Widely available commercially, indicating industrial use in lipid research or synthetic chemistry .

Discrepancies and Limitations

- Molecular Formula Conflicts: this compound is reported as C₂₁H₃₈O₃ in synthesis studies but may conflict with nomenclature expectations (C₁₉H₃₆O₃ for an 18-carbon acid + methyl ester).

- Data Gaps : Physical properties (e.g., melting points, solubility) for longer-chain esters are underreported compared to shorter analogs.

生物活性

Methyl 3-oxooctadecanoate, also known as methyl 12-oxo-octadecanoate, is a keto fatty acid ester that has garnered interest in the field of biological activity due to its potential therapeutic properties. This compound is part of a larger class of fatty acids and derivatives that exhibit various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

Chemical Structure and Properties

This compound is characterized by a long hydrocarbon chain with a ketone functional group at the third carbon position. Its molecular formula is and it has a molecular weight of approximately 304.48 g/mol. The presence of the keto group influences its reactivity and biological interactions.

Antioxidant Activity

Research has demonstrated that methyl esters of fatty acids, including this compound, exhibit significant antioxidant properties. A study reported that fractions containing octadecanoic acid methyl esters showed strong DPPH radical-scavenging activity, indicating their potential to neutralize free radicals in biological systems. The median inhibitory concentration (IC50) for these extracts was found to be comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Anticancer Properties

This compound has been evaluated for its anticancer effects in various cell lines. In vitro studies revealed that this compound exhibits cytotoxicity against cancer cells such as HeLa (cervical cancer) and MOLT-4 (leukemia). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µg/ml) |

|---|---|

| HeLa | 19.95 ± 1.18 |

| MOLT-4 | 15.84 ± 1.64 |

These values suggest that this compound may selectively inhibit cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Fatty acids are known to modulate inflammatory pathways, and studies indicate that ketone derivatives can inhibit pro-inflammatory cytokines. This action may contribute to their therapeutic efficacy in conditions characterized by chronic inflammation .

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of various fatty acid methyl esters on cancer cell lines, including HeLa and MOLT-4. This compound was among the compounds tested, showing promising results in reducing cell viability and inducing apoptosis .

- Antioxidant Efficacy : In another case study focusing on the antioxidant capacity of different extracts containing octadecanoic acid derivatives, this compound was highlighted for its ability to scavenge free radicals effectively, outperforming several other tested compounds .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound likely exerts its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by upregulating endogenous antioxidant enzymes.

- Cytotoxic Mechanism : The cytotoxic effects on cancer cells may involve induction of apoptosis via mitochondrial pathways or disruption of cellular signaling pathways essential for cancer cell survival.

Q & A

Q. What are the optimal synthesis pathways for Methyl 3-oxooctadecanoate, and how do reaction conditions influence yield?

Methyl esters like this compound are typically synthesized via esterification of fatty acids with methanol under acidic or enzymatic catalysis. For 3-keto derivatives, oxidation of precursor esters (e.g., using Jones reagent or microbial enzymes) is common. Thermodynamic data from similar methyl esters (e.g., enthalpy of vaporization, boiling points) suggest that reaction temperatures should be optimized to avoid decomposition . Purity can be enhanced via fractional distillation or recrystallization, with monitoring by GC-MS or NMR to confirm structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound in synthetic mixtures?

Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile methyl esters, while LC-QToFMS is effective for non-volatile or thermally labile derivatives. Infrared spectroscopy (IR) can confirm the presence of ketone (C=O) and ester (C-O) functional groups. Differential scanning calorimetry (DSC) can assess purity by analyzing melting behavior, though discrepancies in reported melting points (e.g., ±2 K in methyl tetradecanoate studies) highlight the need for calibration against certified standards .

Q. How can researchers ensure the stability of this compound during long-term storage?

Stability studies on analogous esters indicate that storage under inert atmospheres (N₂/Ar) at −20°C minimizes oxidation. Degradation products (e.g., hydrolyzed fatty acids) should be monitored via periodic GC-MS analysis. Containers should be composed of glass or chemically inert polymers to prevent leaching .

Advanced Research Questions

Q. What methodologies are employed to detect this compound in environmental matrices, and how are false positives mitigated?

Non-target screening workflows using LC-QToFMS coupled with suspect screening databases (e.g., NORMAN DSS) are critical. Retention time indexing, isotopic pattern matching, and fragment ion analysis reduce false positives. For example, in Black Sea biota samples, risk scoring prioritized this compound based on peak intensity, detection frequency, and bioaccumulation potential .

Q. How can conflicting thermodynamic data (e.g., melting points, enthalpies) for methyl esters be resolved?

Discrepancies in literature values (e.g., ΔfusH for methyl tetradecanoate ranging 50–75 kJ/mol) arise from differences in measurement techniques (DSC vs. adiabatic calorimetry) and sample purity. Researchers should cross-validate data using NIST-standardized protocols and report measurement uncertainties. Collaborative studies using certified reference materials improve reproducibility .

Q. What role does this compound play in environmental risk assessments, and how is its bioaccumulation potential quantified?

In the EMBLAS-Plus campaign, this compound was flagged as a high-risk contaminant due to its persistence and detection in biota. Bioaccumulation factors (BAFs) are calculated using partition coefficients (log P) and tissue-to-water concentration ratios. In vitro assays with hepatic microsomes can assess metabolic degradation rates .

Q. How can researchers optimize solvent systems for purifying this compound from complex mixtures?

Phase separation studies on methyl esters suggest using binary solvent systems (e.g., hexane:ethyl acetate) with polarity tuned to the compound’s solubility. Column chromatography with silica gel or reversed-phase HPLC achieves high resolution. Solvent selection should account for the compound’s keto group, which may hydrogen-bond with polar stationary phases .

Q. What advanced computational tools predict the environmental fate of this compound?

Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives and ecotoxicity. Software like EPI Suite combines fragment contribution methods with experimental data from analogous esters to predict partition coefficients (log Kow) and soil adsorption constants (Koc) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported hazard profiles for methyl esters?

Hazard classifications (e.g., GHS codes) vary due to differences in test organisms, exposure durations, and regulatory frameworks. Weight-of-evidence approaches, as outlined in EU Regulation 1272/2008, integrate data from IUCLID, supplier SDSs, and peer-reviewed toxicology studies. For this compound, analog read-across from structurally similar esters (e.g., methyl 3-hydroxydodecanoate) can fill data gaps .

Q. What statistical methods are recommended for analyzing variable experimental results in methyl ester synthesis?

Multivariate analysis (e.g., PCA or PLS regression) identifies key factors (e.g., catalyst concentration, temperature) affecting yield. Robustness testing via Youden’s factorial design quantifies inter-laboratory variability. Discrepancies in reaction outcomes should be reported with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。